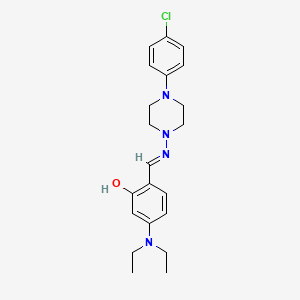
2-((4-(4-Chloro-phenyl)-piperazin-1-ylimino)-methyl)-5-diethylamino-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of piperazine derivatives and is related to the antihistamine drug cetirizine .
- The compound exhibits interesting pharmacological properties and has applications in various fields.
Cetirizine Related Compound G: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of Cetirizine Related Compound G involves several steps, including piperazine functionalization and chlorination.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but typically involve reagents like , , and .
Industrial Production: While I don’t have specific industrial production methods, it’s likely that large-scale synthesis follows similar principles.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents: Reagents like , , and play a role.
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioavailability, and pharmacological properties.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and interactions with other compounds.
Biology: Investigations focus on its effects on cellular processes, receptors, and enzymatic pathways.
Medicine: Cetirizine and related compounds are used as antihistamines for allergy relief.
Mechanism of Action
Targets: Cetirizine and its related compounds primarily target .
Pathways: By blocking these receptors, they reduce allergic responses, such as itching and sneezing.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include , , and .
Uniqueness: Cetirizine Related Compound G stands out due to its specific structural modifications.
Remember that this information is based on available data up to my last update in 2021 For more recent research, consult scientific literature or specialized databases
Properties
Molecular Formula |
C21H27ClN4O |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-5-(diethylamino)phenol |
InChI |
InChI=1S/C21H27ClN4O/c1-3-24(4-2)20-8-5-17(21(27)15-20)16-23-26-13-11-25(12-14-26)19-9-6-18(22)7-10-19/h5-10,15-16,27H,3-4,11-14H2,1-2H3/b23-16+ |
InChI Key |
NNVUKSRBNFSAPE-XQNSMLJCSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















